Boc-Trp(Boc)-OH
CAS No.: 144599-95-1
Cat. No.: VC21539811
Molecular Formula: C21H28N2O6
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144599-95-1 |
|---|---|
| Molecular Formula | C21H28N2O6 |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m0/s1 |
| Standard InChI Key | FATGZMFSCKUQGO-HNNXBMFYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Boc-Trp(Boc)-OH is characterized by its unique double protection of the tryptophan amino acid. The compound has well-defined chemical parameters that distinguish it in analytical contexts.
Basic Chemical Information
The compound is formally identified through several key parameters:
Table 1: Chemical Identity of Boc-Trp(Boc)-OH
| Parameter | Value |
|---|---|
| CAS Number | 144599-95-1 |
| Molecular Formula | C₂₁H₂₈N₂O₆ |
| Molecular Weight | 404.45700 g/mol |
| Exact Mass | 404.19500 |
| IUPAC Name | (S)-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid |
The compound is also known by several synonyms including N-Boc-N'-Boc-L-tryptophan, BOC-TRYPTOPHAN(BOC)-OH, and BOC-L-TRP(BOC)-OH .
Physical Properties
Boc-Trp(Boc)-OH exhibits distinct physical characteristics that influence its handling and application in laboratory settings:
Table 2: Physical Properties of Boc-Trp(Boc)-OH
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.202 g/cm³ |
| Melting Point | 160-161°C |
| Boiling Point | Not Available |
| LogP | 4.33580 |
| Polar Surface Area (PSA) | 106.86000 |
The compound has specific solubility characteristics, being soluble in dimethylformamide (1 mmole in 2 ml) but likely having limited water solubility .
| Desired Concentration | Volume Required for Different Amounts |
|---|---|
| 1 mg | |
| 1 mM | 2.4722 mL |
| 5 mM | 0.4944 mL |
| 10 mM | 0.2472 mL |
When preparing solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics. To enhance solubility, heating the sample to 37°C followed by ultrasonic bath treatment may be beneficial .
Applications in Peptide Synthesis
Role in Peptide Chemistry
Boc-Trp(Boc)-OH serves as a critical building block in peptide synthesis, particularly where protection of the reactive indole nitrogen of tryptophan is necessary. The dual Boc protection strategy prevents undesired side reactions during peptide coupling and elongation processes.
The strategic protection of both the alpha-amino group and the indole nitrogen makes this compound particularly valuable in synthesizing tryptophan-containing peptides, which are often challenging due to the reactivity of the indole moiety .
Advantages in Peptide Synthesis
The use of Boc-Trp(Boc)-OH in peptide synthesis offers several distinct advantages:
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Prevents side reactions at the indole nitrogen during synthesis
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Provides compatibility with both Boc and Fmoc solid-phase peptide synthesis strategies
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Overcomes common problems associated with preparing tryptophan-containing peptides
Research Applications and Biological Activity
Anti-Bacterial Properties of Related Compounds
While specific research on Boc-Trp(Boc)-OH's biological activity is limited in the provided sources, studies on related compounds provide valuable insights. Boc-protected tryptophan-based dipeptides have demonstrated significant anti-bacterial properties:
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Boc-Trp-Trp-OMe has shown broad-spectrum anti-bacterial activity against both Gram-positive and Gram-negative bacteria
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Minimum inhibitory concentration (MIC₉₀) values range from 230 to 400 μg/mL
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Crystal violet assays have confirmed these compounds' ability to eradicate and disrupt bacterial biofilms
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Membrane permeabilization assays indicate these compounds can permeabilize both outer and inner bacterial membranes
Self-Assembly Characteristics
A particularly interesting property of Boc-protected tryptophan-based compounds is their ability to self-assemble into nanostructures:
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SEM analysis has revealed the formation of fibril and spherical nanostructures
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These self-assembled structures likely contribute to the compounds' membrane permeabilization effects
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The self-assembly properties offer potential for designing biomaterials with tailored properties and functionalities
Comparative Analysis with Related Compounds
Structural Comparison
Boc-Trp(Boc)-OH belongs to a family of protected amino acid derivatives used in peptide synthesis. A comparison with related compounds provides context for its applications:
Table 4: Comparison with Related Compounds
| Compound | Molecular Weight | Protection Strategy | Primary Application |
|---|---|---|---|
| Boc-Trp(Boc)-OH | 404.46 g/mol | Dual Boc protection | Peptide synthesis |
| Fmoc-Trp(Boc)-OH | Not specified | Mixed Fmoc/Boc protection | SPPS, GLP-1 analog synthesis |
| Cbz-Trp(Boc)-Trp(Boc)-OH | 724.80 g/mol | Cbz/Boc protection of dipeptide | Complex peptide synthesis |
| Z-D-Trp(Boc)-OH | Not specified | Z/Boc protection of D-tryptophan | D-amino acid incorporation |
Fmoc-Trp(Boc)-OH is notably used for the synthesis of glucagon-like peptide-1 (GLP-1) analogs for treating type 2 diabetes using Fmoc solid phase peptide synthesis (SPPS) .
Functional Differences
Different protection strategies confer specific advantages depending on the synthetic approach:
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